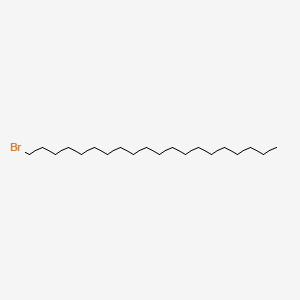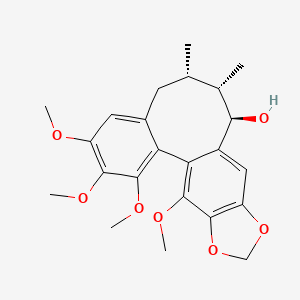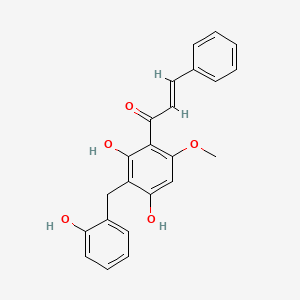
1-Bromoeicosane
Descripción general
Descripción
1-Bromoeicosane: is an organic compound with the molecular formula C20H41Br It is a long-chain alkyl bromide, specifically a brominated derivative of eicosaneeicosyl bromide . It is typically used in organic synthesis and material science due to its reactivity and ability to form self-assembled monolayers .
Mecanismo De Acción
Target of Action
1-Bromoeicosane is a long-chain alkyl bromide with the molecular formula C20H41Br
Mode of Action
This can lead to modifications of these molecules and potentially alter their function .
Pharmacokinetics
The metabolism and excretion of this compound would likely involve enzymatic processes, potentially including oxidative reactions .
Result of Action
Potential effects could include disruption of lipid membranes, alteration of protein function through covalent modification, and potential cytotoxic effects due to these disruptions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, solvent effects have been observed on the self-assembly of this compound on graphite . This suggests that the physical environment can influence the behavior of this compound, potentially affecting its interaction with biological targets and its overall efficacy and stability.
Análisis Bioquímico
Biochemical Properties
1-Bromoeicosane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a substrate or inhibitor. For instance, this compound can be involved in halogenation reactions where it interacts with halogenase enzymes. These interactions are crucial for the synthesis of complex organic molecules. Additionally, this compound can form covalent bonds with nucleophilic amino acids in proteins, affecting their function and stability .
Cellular Effects
This compound influences various cellular processes and functions. It can affect cell signaling pathways by interacting with membrane-bound receptors and enzymes. For example, this compound may alter the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. This compound can also impact gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound can also affect gene expression by binding to transcription factors and other DNA-binding proteins. These interactions can lead to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s stability and long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and metabolism. At higher doses, this compound can cause significant changes, including toxic or adverse effects. For example, high doses of this compound can lead to cellular stress, apoptosis, or necrosis. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound. This metabolism can lead to the formation of reactive intermediates, which can further interact with other biomolecules. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. For example, this compound can be transported by lipid transport proteins, which help distribute the compound within lipid bilayers. This transport and distribution are essential for understanding the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. This compound can be targeted to particular organelles, such as the endoplasmic reticulum or mitochondria, through specific targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its role in various biochemical processes and its overall impact on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromoeicosane can be synthesized through the bromination of eicosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light (hv) to generate bromine radicals. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the eicosane, forming a carbon radical. This carbon radical then reacts with another bromine molecule to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled bromination of eicosane using bromine and a suitable radical initiator. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromoeicosane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reaction with sodium cyanide (NaCN) forms eicosanenitrile.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form eicosene.
Oxidation and Reduction: While less common, this compound can be oxidized to form eicosanoic acid or reduced to form eicosane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), and sodium ethoxide (NaOEt) are common reagents.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products:
Nucleophilic Substitution: Eicosanenitrile, eicosanol.
Elimination: Eicosene.
Oxidation: Eicosanoic acid.
Reduction: Eicosane.
Aplicaciones Científicas De Investigación
1-Bromoeicosane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds. Its reactivity makes it useful in studying reaction mechanisms and kinetics.
Material Science: It is used in the formation of self-assembled monolayers on surfaces, which are important in nanotechnology and surface chemistry.
Biology and Medicine: While not commonly used directly in biological systems, derivatives of this compound can be used in drug delivery systems and as intermediates in the synthesis of biologically active molecules.
Comparación Con Compuestos Similares
- 1-Bromooctadecane (C18H37Br)
- 1-Bromotetradecane (C14H29Br)
- 1-Bromododecane (C12H25Br)
Comparison: 1-Bromoeicosane is similar to other long-chain alkyl bromides in its reactivity and applications. its longer carbon chain provides unique properties in terms of melting point, boiling point, and solubility. These properties make it particularly useful in the formation of self-assembled monolayers and in applications requiring long-chain alkyl groups .
Propiedades
IUPAC Name |
1-bromoicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASMUMJSKOHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063390 | |
| Record name | 1-Bromoeicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Bromoeicosane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19331 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4276-49-7 | |
| Record name | 1-Bromoeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4276-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eicosane, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004276497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMOEICOSANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eicosane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromoeicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoicosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-bromoeicosane influence its self-assembly on graphite?
A1: this compound forms ordered monolayers on graphite surfaces, driven by a combination of van der Waals interactions between the alkyl chains and halogen-halogen interactions. Scanning Tunneling Microscopy (STM) reveals two predominant arrangements:
- Vacuum conditions: Molecules arrange in a lamellar structure with a 66 ± 3° angle between the lamella direction and the molecular backbone, with bromine groups primarily in a head-to-head orientation. []
- Liquid-graphite interface: The presence of a solvent influences the self-assembly, resulting in a near-rectangular array with bromine groups still in a head-to-head orientation. The specific solvent used affects the lamella-backbone angle (ranging from 81 ± 3° to 90 ± 2°) and intermolecular spacing. []
Q2: Can computational methods provide insights into the self-assembly of this compound?
A: Yes, molecular dynamics simulations have been successfully employed to study the phase behavior of this compound on graphite. These simulations revealed a phase transition from the 90° to the 60° lamella-backbone angle structure under vacuum conditions. [] This demonstrates the utility of computational methods in not only predicting stable structures but also in providing information about dynamic processes occurring at the molecular level.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)


![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)

![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)



![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)

